molecular formula C15H9FN2O2S B2485116 8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207026-39-8

8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2485116
CAS No.: 1207026-39-8
M. Wt: 300.31
InChI Key: GYFLROZQIQBBHO-UHFFFAOYSA-N
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Description

8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a thiazine ring fused with a benzene ring, along with a fluorine atom, a phenyl group, and a carbonitrile group The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom in the thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the ring expansion of 2-aminobenzothiazoles with terminal alkynes under metal-organic framework catalysis . This method utilizes a copper-organic framework as a heterogeneous catalyst, which allows the reaction to proceed under mild conditions with high efficiency. The reaction conditions include the use of 5 mol% of the catalyst, 20 mol% of cesium carbonate, and 3 equivalents of di-tert-butyl peroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of metal-organic frameworks and other catalytic systems in large-scale synthesis could be explored to optimize the production process. The scalability of the synthetic route involving copper-organic frameworks suggests potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The presence of the sulfur atom in the thiazine ring allows for oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several scientific research applications, including:

    Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.

    Biology: In biological research, this compound can be used as a tool to study the mechanisms of action of thiazine derivatives and their effects on cellular processes.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and catalysts for industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide include other benzothiazine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is the presence of the fluorine atom and the carbonitrile group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2S/c16-13-7-4-8-14-15(13)21(19,20)12(9-17)10-18(14)11-5-2-1-3-6-11/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFLROZQIQBBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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